(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate
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Overview
Description
(E)-Methyl 3-(1,4-dioxaspiro[45]dec-7-en-7-yl)acrylate is an organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate typically involves the reaction of a suitable dioxaspiro compound with an acrylate derivative under controlled conditions. One common method involves the use of a base-catalyzed reaction where the dioxaspiro compound is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Lacks the acrylate moiety, making it less reactive in certain chemical reactions.
Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)propanoate: Similar structure but with a propanoate instead of an acrylate group.
Uniqueness
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is unique due to its combination of a spirocyclic core and an acrylate moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is an organic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of this compound typically involves a reaction between a suitable dioxaspiro compound and an acrylate derivative. A common method includes a base-catalyzed reaction utilizing sodium hydride or potassium tert-butoxide in an inert solvent like tetrahydrofuran at low temperatures. The compound has a molecular formula of C12H16O4 and a molecular weight of approximately 224.25 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can influence various biochemical pathways, resulting in the observed biological effects.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Compounds with similar spirocyclic structures have been explored for their ability to inhibit cancer cell proliferation, particularly in prostate cancer models due to their interaction with steroidogenic enzymes .
Case Studies
A notable study evaluated the effects of spirocyclic compounds on various cancer cell lines, revealing that certain derivatives demonstrated significant cytotoxicity against prostate cancer cells. For instance, compounds structurally related to this compound showed IC50 values in the low micromolar range, indicating potent activity against these cells .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with related compounds was conducted:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1,4-Dioxaspiro[4.4]nonane | Spirocyclic | Moderate antimicrobial |
Methyl 3-(1,4-dioxaspiro[4.5]decane)propanoate | Spirocyclic without acrylate | Lower reactivity |
This compound | Spirocyclic with acrylate | High potential for enzyme inhibition |
This table highlights how the presence of the acrylate moiety enhances reactivity and biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFWOFLOOPUESJ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CCCC2(C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CCCC2(C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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